

# Application Notes and Protocols: In Vivo Analysis of Drosomycin Function

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## Compound of Interest

Compound Name: *Drosomycin*

Cat. No.: *B1143007*

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## Introduction

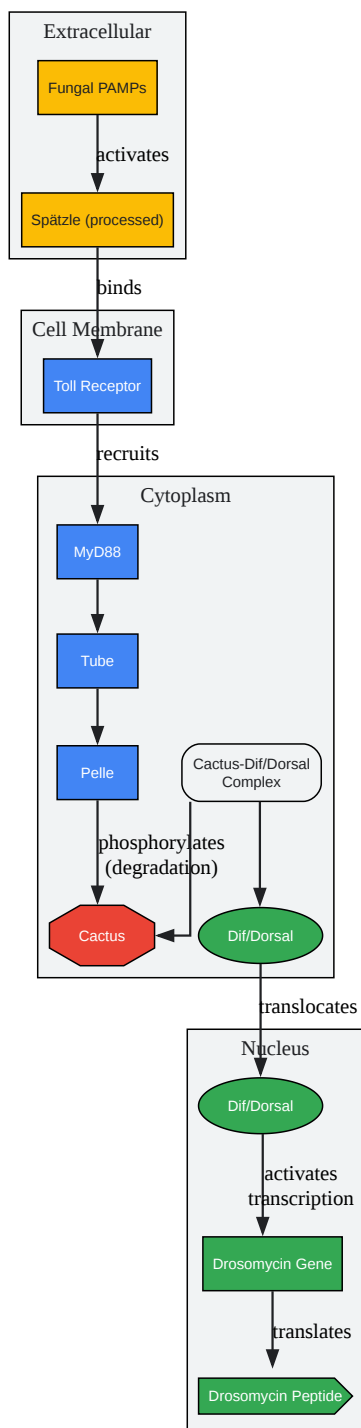
**Drosomycin** is a 44-residue, cysteine-rich antifungal peptide that serves as a crucial component of the innate immune system in *Drosophila melanogaster*.<sup>[1][2]</sup> Its expression is a hallmark of the fly's response to fungal pathogens. Systemic expression of **Drosomycin** is primarily regulated by the Toll signaling pathway in the fat body (the fly's equivalent of a liver), while local expression in epithelial tissues like the respiratory tract can be controlled by the IMD pathway.<sup>[1][2][3]</sup> Understanding the precise in vivo function of **Drosomycin** is critical for dissecting host-pathogen interactions and exploring potential antifungal strategies.

Genetic knockout studies, particularly those utilizing CRISPR/Cas9 technology, have been instrumental in elucidating the specific contribution of **Drosomycin** to antifungal defense.<sup>[4][5]</sup> By creating null mutants for the **Drosomycin** (*Drs*) gene, researchers can directly observe the phenotypic consequences of its absence, especially regarding susceptibility to infection. These analyses have revealed that while **Drosomycin** is a key player, it often works in concert with other antimicrobial peptides (AMPs), such as Metchnikowin, to provide robust protection against fungal pathogens like *Candida albicans*.<sup>[3][4]</sup>

These application notes provide a summary of quantitative data from **Drosomycin** knockout studies and detailed protocols for generating and analyzing these knockout models.

## Drosomycin Signaling Pathway

The systemic induction of **Drosomycin** in response to fungal or Gram-positive bacterial infection is controlled by the Toll signaling pathway. The activation of this pathway leads to the nuclear translocation of NF- $\kappa$ B-like transcription factors, which in turn drive the expression of the **Drosomycin** gene.<sup>[6][7]</sup>



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